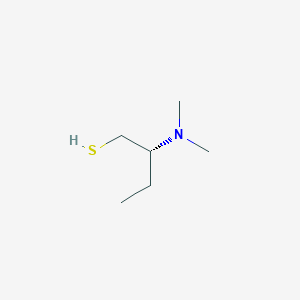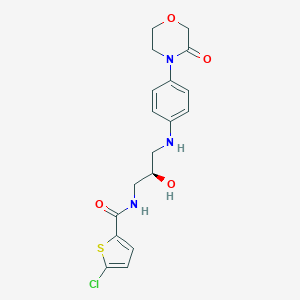
(R)-5-Cloro-N-(2-hidroxi-3-((4-(3-oxomorfolino)fenil)amino)propil)tiofeno-2-carboxamida
Descripción general
Descripción
(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide is a complex organic compound with a molecular formula of C18H20ClN3O4S
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, possibly as an anticoagulant or anti-inflammatory agent.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
Target of Action
The primary target of Rivaroxaban Impurity G is likely similar to that of Rivaroxaban, which is Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it is needed to activate prothrombin (Factor II) to thrombin (Factor IIa) .
Mode of Action
Rivaroxaban Impurity G, like Rivaroxaban, is expected to act as a competitive inhibitor of both free and clot-bound Factor Xa . By inhibiting Factor Xa, the conversion of prothrombin to thrombin is reduced, thereby attenuating the formation of fibrin clots .
Biochemical Pathways
The inhibition of Factor Xa disrupts the coagulation cascade, affecting both the intrinsic and extrinsic pathways . This disruption leads to a decrease in thrombin generation and ultimately a reduction in the formation of fibrin clots .
Pharmacokinetics
Rivaroxaban is rapidly absorbed with high oral bioavailability . It has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . It is also metabolized by several cytochrome P450 enzymes .
Result of Action
The molecular and cellular effects of Rivaroxaban Impurity G’s action would be a reduction in the formation of fibrin clots due to the inhibition of Factor Xa . This could potentially lead to a decreased risk of thrombotic events.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Rivaroxaban Impurity G. For instance, Rivaroxaban and its impurities were found to co-elute under certain conditions, suggesting that they move together . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The general approach involves the following steps:
Formation of the Morpholine Derivative: The morpholine ring is formed by reacting a suitable amine with formaldehyde and formic acid.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Chloro Group: Chlorination is achieved using a chlorinating agent such as thionyl chloride.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the chloro-substituted intermediate with thiophene-2-carboxamide under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the compound, often involving the replacement of a functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid, acetic anhydride, and various halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated or carboxylated derivatives.
Reduction Products: Reduced forms of the compound, often with fewer oxygen atoms.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Comparación Con Compuestos Similares
Rivaroxaban: A well-known anticoagulant that shares structural similarities.
Other Thiophene Derivatives: Various thiophene-based compounds used in medicinal chemistry.
Propiedades
IUPAC Name |
5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMRQXXUAFSBCM-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CNC(=O)C3=CC=C(S3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721401-53-2 | |
| Record name | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY38UZ4F3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide in the context of the research?
A1: (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide (DP-1) is identified as a degradation product of the drug rivaroxaban under both acidic and basic hydrolytic stress conditions []. This information is crucial for understanding the stability profile of rivaroxaban and developing suitable formulations and storage conditions to maintain its quality and efficacy.
Q2: Can you provide the structural characterization of (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide as described in the research?
A2: The research provides the following structural information for DP-1:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


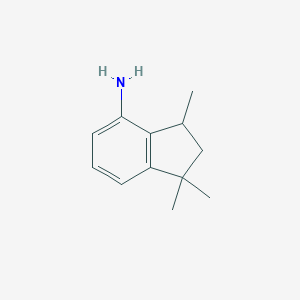
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)
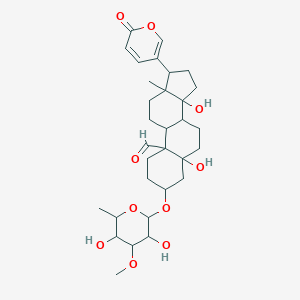


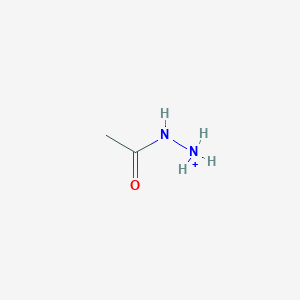
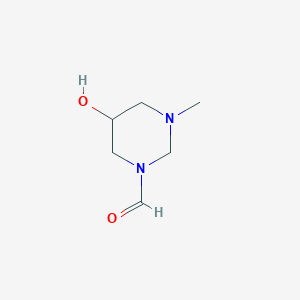
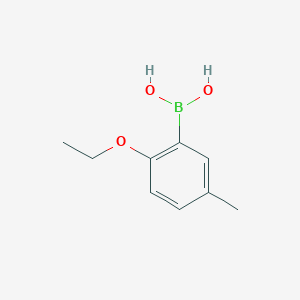
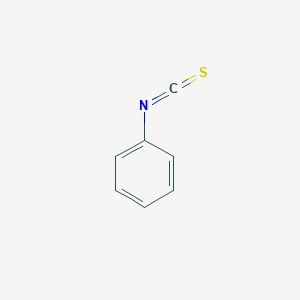
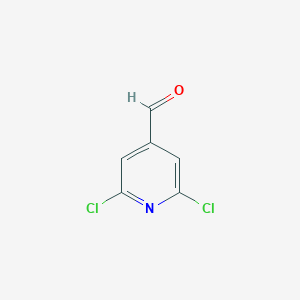
![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)

